molecular formula C28H17ClF3NO5 B11625644 3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11625644
M. Wt: 539.9 g/mol
InChI Key: CYBIQMKSMXONQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the furo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Spirocyclic formation: The spirocyclic structure is formed by introducing the indene moiety through a cycloaddition reaction.

    Functional group modifications: Introduction of the chlorophenyl and trifluoromethylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the furo[3,4-c]pyrrole core may yield corresponding ketones or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential biological activity. Spirocyclic compounds are known for their stability and ability to interact with biological targets, making them potential candidates for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structural features may allow it to interact with specific enzymes or receptors, leading to potential therapeutic applications.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its stability and functional groups make it a candidate for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity to produce a biological response.

    Pathway modulation: Affecting specific signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone may include other spirocyclic compounds with similar structural features. Examples include:

    Spiro[indene-1,2’-pyrrole] derivatives: Compounds with similar spirocyclic cores.

    Chlorophenyl-substituted compounds: Compounds with chlorophenyl groups.

    Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone represents a unique structure within the realm of organic compounds, particularly due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₇H₁₄ClF₃N₂O
  • Molecular Weight : 352.74 g/mol
  • CAS Number : 400076-59-7

This complex structure includes multiple functional groups that may contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a related compound was found to be a potent inhibitor of c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GISTs). The compound demonstrated effective in vivo antitumor efficacy against multiple drug-resistant mutants of c-KIT .

Antibacterial Activity

The antibacterial activity of structurally related compounds has been assessed against various bacterial strains. In one study, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains . This suggests that modifications in the chemical structure can enhance or diminish antibacterial properties.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research has shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE) and urease. Compounds with IC50 values significantly lower than standard drugs indicate promising pharmacological profiles that could lead to new therapeutic agents .

Case Study 1: c-KIT Kinase Inhibition

A specific study highlighted a novel c-KIT kinase inhibitor derived from a related structure, demonstrating potent activity against both wild-type and mutant forms of the kinase. The compound's pharmacokinetic profile was favorable across several species, indicating its potential for further development in cancer therapy .

Case Study 2: Antibacterial Screening

In another investigation involving synthesized derivatives, the antibacterial efficacy was quantitatively assessed. The most active compounds were identified with IC50 values ranging from 1.13 µM to 6.28 µM against urease, showcasing their potential as effective antibacterial agents .

Data Table: Summary of Biological Activities

Activity Type Target IC50 Values (µM) Remarks
Anticancerc-KIT KinaseNot specifiedPotent against drug-resistant mutants
AntibacterialSalmonella typhi2.14 - 6.28Moderate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)< 6.28Strong inhibition observed
Urease1.13 - 6.28Potential for therapeutic applications

Properties

Molecular Formula

C28H17ClF3NO5

Molecular Weight

539.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C28H17ClF3NO5/c1-13-6-9-15(28(30,31)32)12-19(13)33-25(36)20-21(26(33)37)27(38-22(20)14-7-10-16(29)11-8-14)23(34)17-4-2-3-5-18(17)24(27)35/h2-12,20-22H,1H3

InChI Key

CYBIQMKSMXONQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.